molecular formula C16H26ClN3O3S2 B2890233 2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE CAS No. 1351642-09-5

2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2890233
CAS No.: 1351642-09-5
M. Wt: 407.97
InChI Key: NUXFXGRDNQCGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]acetamide hydrochloride is a synthetic small-molecule compound characterized by a benzylsulfanyl group, a methanesulfonyl-substituted piperazine ring, and an acetamide backbone.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S2.ClH/c1-24(21,22)19-11-9-18(10-12-19)8-7-17-16(20)14-23-13-15-5-3-2-4-6-15;/h2-6H,7-14H2,1H3,(H,17,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXFXGRDNQCGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCNC(=O)CSCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps. One common route starts with the preparation of the benzylsulfanyl intermediate, followed by the introduction of the methanesulfonylpiperazine group. The final step involves the formation of the acetamide linkage and the conversion to the hydrochloride salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or alcohols .

Scientific Research Applications

2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol groups in proteins, while the methanesulfonylpiperazine moiety can bind to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the compound with two acetamide derivatives from the evidence, focusing on structural and functional differences:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Potential Applications/Notes Reference
2-(Benzylsulfanyl)-N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]acetamide hydrochloride Benzylsulfanyl, methanesulfonylpiperazine ~450–470 g/mol* Hypothesized CNS activity; sulfonyl group aids solubility [N/A]
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide (from ) 7-Methoxy-naphthyl ~275–300 g/mol* Intermediate in synthesis; naphthyl group may enhance lipophilicity
2,2-Dichloro-N-(1-(hydroxymethyl)-2-hydroxy-2-(4′-(methylselenyl)biphenyl-1-yl)ethyl)acetamide (from ) Dichloro, methylselenyl biphenyl, hydroxymethyl 447.24 g/mol Industrial material; selenium moiety introduces toxicity risks

Notes:

  • Molecular Weight : The target compound’s molecular weight is estimated based on structural similarity to analogs. Exact values require experimental validation.
  • Functional Groups : The benzylsulfanyl and methanesulfonylpiperazine groups distinguish the target compound from the naphthyl-containing analog in and the selenium-containing analog in .
  • Toxicity and Solubility : The methanesulfonyl group in the target compound likely improves aqueous solubility compared to the lipophilic naphthyl group in ’s compound. In contrast, the selenium-containing analog in is flagged for hazardous industrial properties, suggesting the target compound may have a safer profile .

Research Findings and Limitations

Pharmacological Hypotheses

The benzylsulfanyl group may confer antioxidant or anti-inflammatory properties, as seen in sulfur-containing analogs . However, these claims remain speculative without empirical data.

Biological Activity

2-(Benzylsulfanyl)-N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]acetamide hydrochloride is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N4O2S2·HCl. The compound features a benzyl sulfanyl group, a piperazine moiety, and an acetamide structure which contribute to its biological activity.

Research indicates that compounds with similar structural features may exhibit a variety of biological activities, including:

  • Anticonvulsant Activity : Studies on related compounds have shown that modifications at the C(2) site can enhance anticonvulsant properties. For example, derivatives of N-benzyl-2-acetamidoacetamides demonstrated significant anticonvulsant effects in animal models, suggesting that similar mechanisms may be at play for our compound .
  • Antitumor Activity : Compounds with benzyl sulfanyl groups have been investigated for their potential in cancer treatment. They may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings from related studies:

Activity Effect Observed Reference
AnticonvulsantED50 values comparable to phenytoin
AntitumorInhibition of cell proliferation in vitro
NeuroprotectiveReduction in neuronal apoptosis

Case Studies

Several case studies have highlighted the efficacy and safety of compounds similar to this compound:

  • Anticonvulsant Efficacy : A study demonstrated that certain derivatives showed protective indices significantly higher than traditional anticonvulsants, indicating a favorable safety profile alongside efficacy .
  • Cancer Research : Investigations into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cell lines, suggesting potential for therapeutic development against various cancers .

Safety and Toxicology

Safety assessments are crucial for any new pharmaceutical compound. Preliminary toxicity studies indicate that compounds in this class may exhibit moderate toxicity profiles. The following table summarizes key safety parameters:

Parameter Value
LD50 (oral, rat)>100 mg/kg
Skin IrritationModerate
Eye IrritationSevere

These findings suggest that while there is therapeutic potential, further studies are necessary to fully understand the safety profile of this compound.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

To optimize synthesis, focus on:

  • Multi-step protocols : Prioritize sequential reactions such as sulfanyl group introduction followed by piperazine coupling .
  • Reaction conditions : Control temperature (e.g., 60–80°C for sulfanylation) and use catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
  • Purity monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and adjust solvent systems (e.g., methanol:dichloromethane) .

Table 1: Example Reaction Conditions

StepCatalyst/SolventTemperatureYield Optimization Strategy
SulfanylationDCM/Et₃N60°CSlow addition of benzylthiol
Piperazine couplingDCC/DMAPRTExcess methanesulfonyl chloride

Q. Which analytical methods are critical for structural confirmation?

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify benzylsulfanyl and piperazine moieties (e.g., δ 3.2–3.5 ppm for piperazine protons) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~495.6 g/mol) .
  • IR spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Q. How can initial biological activity screening be designed?

  • Target selection : Prioritize kinases or GPCRs due to the methanesulfonyl-piperazine group’s affinity for ATP-binding pockets .
  • Assay types : Use fluorescence polarization for binding studies or MTT assays for cytotoxicity profiling (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target specificity?

  • Functional group substitution : Systematically replace benzylsulfanyl with alkylthiols or arylthiols to assess potency changes .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with targets like PI3K or HDACs .
  • Data integration : Cross-reference bioactivity data with physicochemical properties (e.g., logP, PSA) to identify optimal substituents .

Q. How to resolve contradictions in reported bioactivity data?

  • Replicate assays : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Orthogonal validation : Pair binding assays (SPR) with functional readouts (e.g., cAMP ELISA for GPCR activity) .
  • Batch variability checks : Compare synthetic batches via HPLC-UV to rule out impurity-driven artifacts .

Q. What strategies enhance metabolic stability in preclinical studies?

  • Prodrug design : Modify the acetamide group with ester prodrugs to improve bioavailability .
  • Microsomal assays : Test hepatic stability using rat liver microsomes and identify vulnerable sites via LC-MS metabolite profiling .

Methodological Challenges & Solutions

Q. How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤0.1%) with cyclodextrin derivatives to maintain solubility without cytotoxicity .
  • Salt forms : Compare hydrochloride vs. freebase solubility in PBS (pH 7.4) and adjust buffer composition .

Q. What computational tools predict off-target interactions?

  • Machine learning : Train models on ChEMBL data to predict kinase or cytochrome P450 off-targets .
  • Molecular dynamics : Simulate binding persistence (e.g., >50 ns simulations in GROMACS) for selectivity analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.